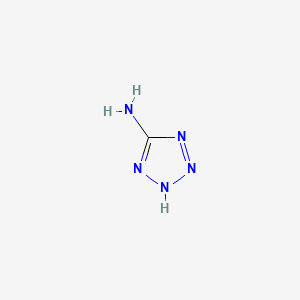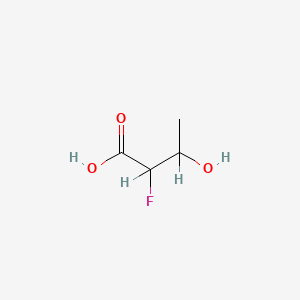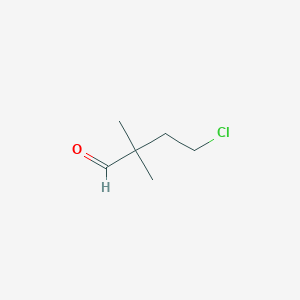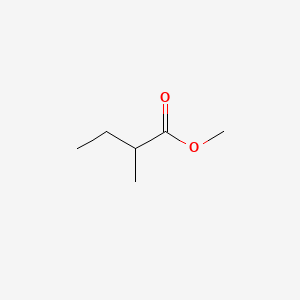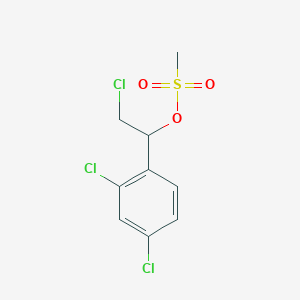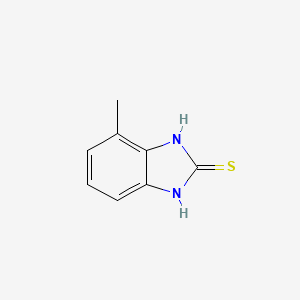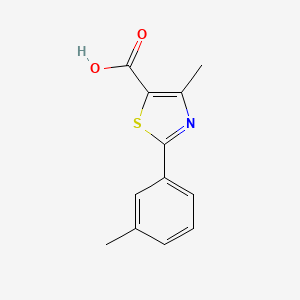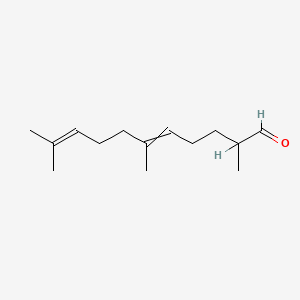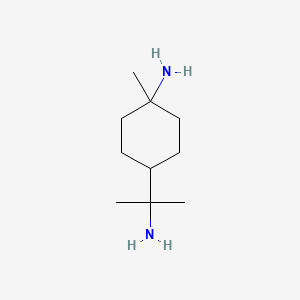
Crotonic acid, 2-bromo-
描述
Crotonic acid, 2-bromo- is a brominated derivative of crotonic acid, which is a short-chain unsaturated carboxylic acid The chemical structure of crotonic acid, 2-bromo- is characterized by the presence of a bromine atom attached to the second carbon of the crotonic acid molecule
准备方法
Synthetic Routes and Reaction Conditions: The preparation of crotonic acid, 2-bromo- typically involves the bromination of crotonic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCOOH} + \text{NBS} \rightarrow \text{CH}_3\text{CBr=CHCOOH} + \text{Succinimide} ]
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates. The use of green solvents such as ethyl acetate or acetonitrile is preferred to minimize environmental impact.
Types of Reactions:
Oxidation: Crotonic acid, 2-bromo- can undergo oxidation reactions to form corresponding peracids.
Reduction: Reduction of crotonic acid, 2-bromo- can yield crotyl alcohol or butyric acid.
Substitution: The bromine atom in crotonic acid, 2-bromo- can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Zinc (Zn) and sulfuric acid (H2SO4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products:
Oxidation: 2,3-Dihydroxybutyric acid.
Reduction: Crotyl alcohol, butyric acid.
Substitution: Various substituted butyric acids.
科学研究应用
Crotonic acid, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceutically active compounds, such as protein kinase inhibitors.
Biology: Studied for its effects on plant growth and seed germination.
Industry: Utilized in the production of polymers and copolymers through radical polymerization processes.
作用机制
The mechanism of action of crotonic acid, 2-bromo- involves its ability to participate in radical reactions. The bromine atom can form a bromine radical under appropriate conditions, which can then initiate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Crotonic Acid: The parent compound, which lacks the bromine atom.
Isocrotonic Acid: The cis-isomer of crotonic acid.
3-Bromocrotonic Acid: Another brominated derivative with the bromine atom at the third carbon.
Comparison:
Crotonic Acid: Crotonic acid, 2-bromo- has enhanced reactivity due to the presence of the bromine atom, making it more suitable for certain chemical transformations.
Isocrotonic Acid: The trans-configuration of crotonic acid, 2-bromo- provides different steric and electronic properties compared to isocrotonic acid.
3-Bromocrotonic Acid: The position of the bromine atom affects the reactivity and the types of reactions the compound can undergo. Crotonic acid, 2-bromo- has unique reactivity patterns compared to 3-bromocrotonic acid.
属性
IUPAC Name |
(Z)-2-bromobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKDQYYTAOTPL-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-23-8, 5405-34-5 | |
| Record name | Crotonic acid, 2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2-Butenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


